

Application Notes and Protocols: Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

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Compound of Interest

Compound Name: 5-Iodo-2,3-dihydropyridazin-3-one

Cat. No.: B040729

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2,3-dihydropyridazin-3-one is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex drug candidates. This document provides a detailed two-step protocol for the synthesis of **5-Iodo-2,3-dihydropyridazin-3-one**, commencing with the bromination of a pyridazinone precursor followed by a copper-catalyzed halogen exchange reaction.

Introduction

Pyridazinone derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 5-position of the pyridazinone ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse molecular libraries for drug discovery. This protocol outlines a reliable method to obtain **5-Iodo-2,3-dihydropyridazin-3-one**, a compound not readily synthesized through direct methods.

Experimental Protocols

The synthesis is proposed as a two-step process:

- Step 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one from a suitable pyridazinone precursor.
- Step 2: Copper-catalyzed Finkelstein (halogen exchange) reaction to yield **5-Iodo-2,3-dihydropyridazin-3-one**.

Protocol 1: Synthesis of 5-Bromo-2,3-dihydropyridazin-3-one (Precursor)

This protocol describes a general method for the bromination of a pyridazinone precursor. The synthesis of the parent 2,3-dihydropyridazin-3-one can be achieved through various literature methods, often involving the cyclization of a suitable 4-carbon acyl compound with hydrazine.

- Materials and Reagents:
 - 2,3-dihydropyridazin-3-one
 - N-Bromosuccinimide (NBS)
 - Acetic Acid (glacial)
 - Sodium Bicarbonate (NaHCO_3) solution (saturated)
 - Ethyl Acetate
 - Brine
 - Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydropyridazin-3-one (1.0 eq) in glacial acetic acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-cold water.
- Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2,3-dihydropyridazin-3-one.

Protocol 2: Synthesis of **5-Iodo-2,3-dihydropyridazin-3-one**

This protocol details the conversion of the bromo-precursor to the iodo-product via a copper-catalyzed halogen exchange reaction, analogous to an aromatic Finkelstein reaction[1].

- Materials and Reagents:
 - 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq)
 - Sodium Iodide (NaI) (2.0 eq)
 - Copper(I) Iodide (CuI) (0.1 eq)
 - N,N'-Dimethylethylenediamine (DMEDA) or a similar diamine ligand (0.2 eq)
 - 1,4-Dioxane (anhydrous)
 - Saturated Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
 - Ethyl Acetate

- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-Bromo-2,3-dihydropyridazin-3-one (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.1 eq).
 - Evacuate and backfill the flask with the inert gas three times.
 - Add anhydrous 1,4-dioxane via syringe, followed by the diamine ligand (0.2 eq).
 - Heat the reaction mixture to 110 °C and stir for 12-24 hours.
 - Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
 - After completion, cool the mixture to room temperature and dilute with ethyl acetate.
 - Wash the organic phase with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **5-Iodo-2,3-dihydropyridazin-3-one**.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	IUPAC Name	CAS Number	Molecular Formula	Mol. Weight (g/mol)
5-Bromo-2,3-dihydropyridazin-3-one	5-Bromopyridazin-3(2H)-one	67264-08-8	C ₄ H ₃ BrN ₂ O	174.98
5-Iodo-2,3-dihydropyridazin-3-one	5-Iodopyridazin-3(2H)-one	825633-94-1	C ₄ H ₃ IN ₂ O	221.98

Table 2: Expected Spectroscopic Data

While experimental spectra for the target compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on data from analogous pyridazinone structures.[\[2\]](#)

Compound	¹ H NMR (DMSO-d ₆ , δ ppm) - Predicted	¹³ C NMR (DMSO-d ₆ , δ ppm) - Predicted
5-Bromo-2,3-dihydropyridazin-3-one	~12.5 (br s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.0 (d, 1H, H-6)	~160 (C=O), ~140 (C-6), ~130 (C-4), ~110 (C-5)
5-Iodo-2,3-dihydropyridazin-3-one	~12.6 (br s, 1H, NH), ~7.9 (d, 1H, H-4), ~6.9 (d, 1H, H-6)	~160 (C=O), ~142 (C-6), ~135 (C-4), ~85 (C-5)

Note: Predicted shifts are estimates and actual values may vary. The C-I bond is expected to significantly shield the C-5 carbon, resulting in a characteristic upfield shift in the ¹³C NMR spectrum.

Visualizations

Synthetic Workflow Diagram

Synthesis of 5-Iodo-2,3-dihydropyridazin-3-one

Step 1: Bromination

2,3-Dihydropyridazin-3-one

NBS, Acetic Acid

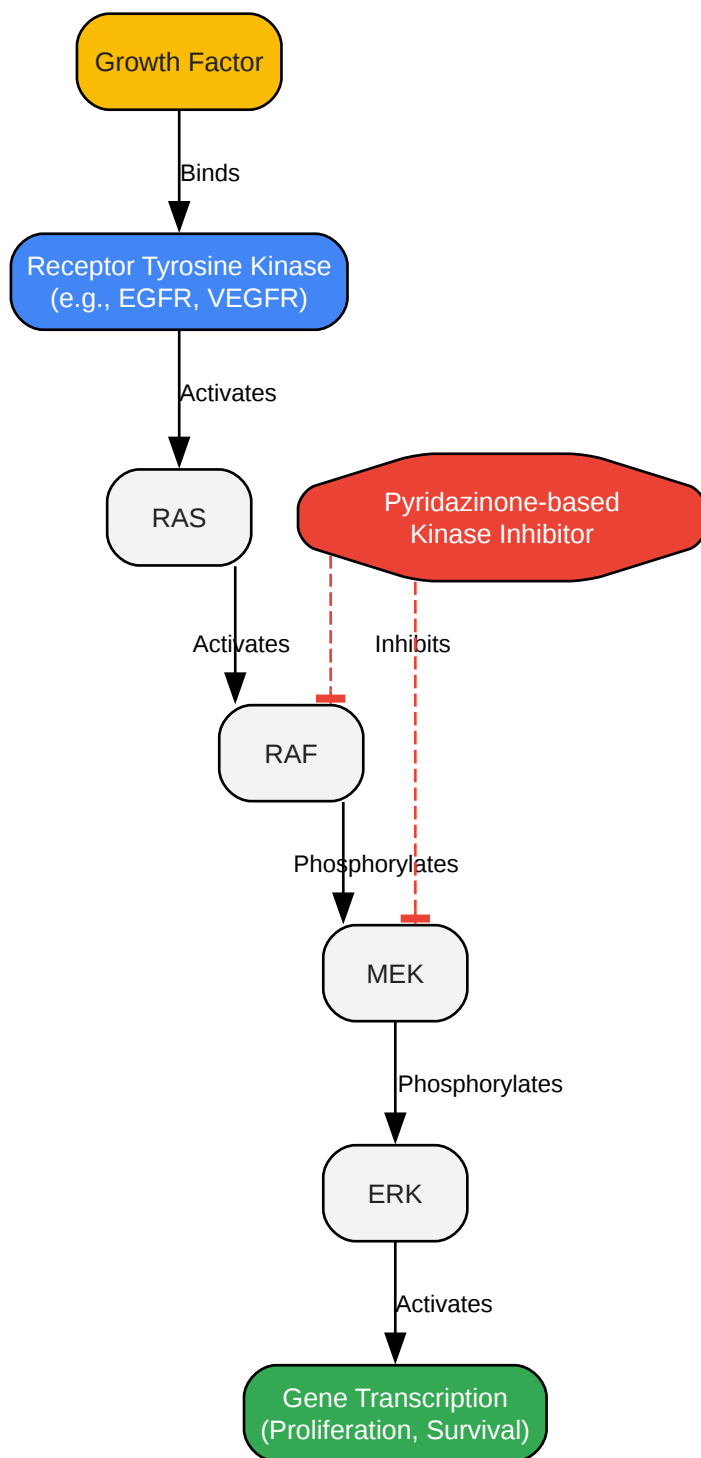
5-Bromo-2,3-dihydropyridazin-3-one

Step 2: Halogen Exchange

5-Bromo-2,3-dihydropyridazin-3-one

NaI, CuI, DMEDA, Dioxane, 110°C

5-Iodo-2,3-dihydropyridazin-3-one



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References

- 1. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and complete assignment of the ^1H and ^{13}C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
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